molecular formula C10H10BrNO B12979894 3-(6-Bromopyridin-3-yl)cyclopentan-1-one

3-(6-Bromopyridin-3-yl)cyclopentan-1-one

Cat. No.: B12979894
M. Wt: 240.10 g/mol
InChI Key: YNUAEQKBMBIKPC-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)cyclopentan-1-one is a chemical compound that features a brominated pyridine ring attached to a cyclopentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common method involves the bromination of 3-pyridylcyclopentanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination and cyclization reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of cyclopentanol or cyclopentylamine derivatives.

    Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromopyridin-3-yl)cyclopentan-1-one is unique due to its combination of a brominated pyridine ring and a cyclopentanone structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)cyclopentan-1-one

InChI

InChI=1S/C10H10BrNO/c11-10-4-2-8(6-12-10)7-1-3-9(13)5-7/h2,4,6-7H,1,3,5H2

InChI Key

YNUAEQKBMBIKPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CN=C(C=C2)Br

Origin of Product

United States

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